

¹H NMR and ¹³C NMR of Methyl 5-(4-aminophenyl)furan-2-carboxylate

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Compound of Interest

Compound Name: Methyl 5-(4-aminophenyl)furan-2-carboxylate

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of **Methyl 5-(4-aminophenyl)furan-2-carboxylate**

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of **Methyl 5-(4-aminophenyl)furan-2-carboxylate**, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed theoretical prediction of its NMR spectra, grounded in fundamental principles and supported by empirical data from analogous structures. Furthermore, it outlines a robust, field-proven protocol for sample preparation and data acquisition, ensuring spectral integrity and reproducibility. The guide integrates visual aids, including molecular structure and spectral prediction diagrams, to facilitate a deeper understanding of the structure-spectra correlation.

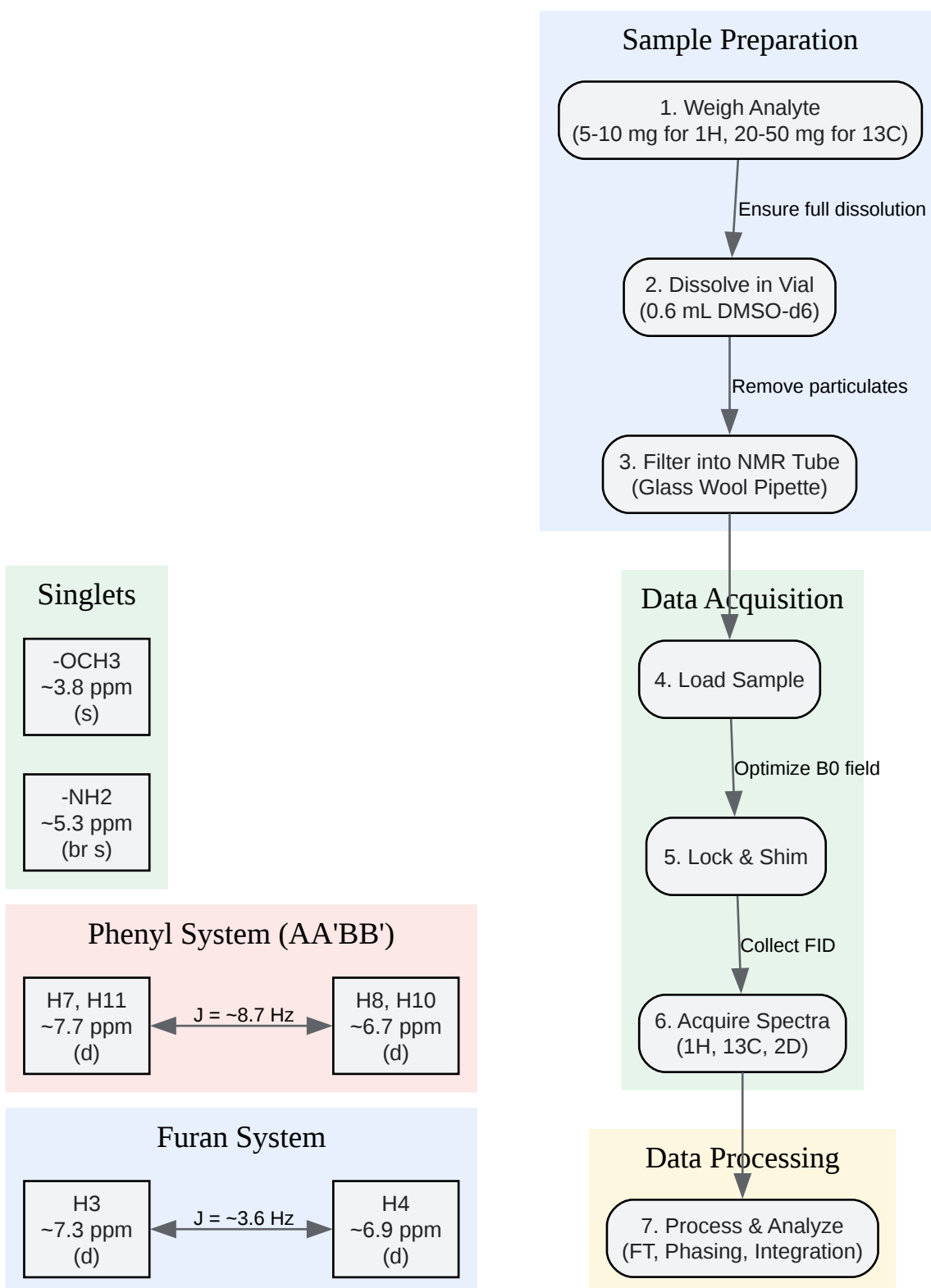
Introduction: The Molecule and the Method

Methyl 5-(4-aminophenyl)furan-2-carboxylate is a heteroaromatic compound featuring a central furan ring, substituted at the C2 and C5 positions with a methyl carboxylate and a 4-aminophenyl (aniline) moiety, respectively. The unique electronic interplay between the electron-donating amino group and the electron-withdrawing ester group, mediated by the aromatic furan and phenyl rings, makes its structural elucidation a compelling case study.

NMR spectroscopy is the preeminent technique for the unambiguous structural characterization of such organic molecules in solution.^[1] By probing the magnetic environments of ^1H (proton) and ^{13}C (carbon-13) nuclei, NMR provides precise information on the molecular framework, including connectivity, chemical environment of atoms, and stereochemistry. This guide delves into the practical and theoretical aspects of acquiring and interpreting the ^1H and ^{13}C NMR spectra of this target molecule.

Molecular Structure and Atom Numbering

For clarity and consistency throughout this guide, the following atom numbering scheme will be used. This systematic labeling is essential for the unambiguous assignment of NMR signals.



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References

- 1. researchgate.net [researchgate.net]
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